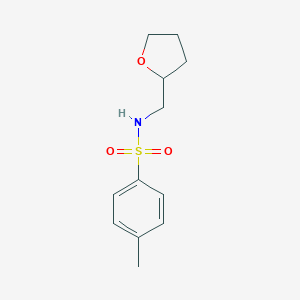![molecular formula C24H21ClN2O6 B401701 2-[2-(4-chlorobenzoyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B401701.png)
2-[2-(4-chlorobenzoyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-chlorobenzoyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate: is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of three methoxy groups attached to the benzene ring, a chloro-benzoyl group, and a hydrazonomethyl linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-chlorobenzoyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate typically involves the following steps:
Methoxylation of Gallic Acid: Gallic acid is reacted with dimethyl sulfate to introduce methoxy groups, forming 3,4,5-trimethoxybenzoic acid.
Formation of Hydrazonomethyl Linkage: The 3,4,5-trimethoxybenzoic acid is then reacted with 4-chloro-benzoyl hydrazine under specific conditions to form the hydrazonomethyl linkage.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can occur at the hydrazonomethyl linkage, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It serves as a catalyst in certain organic reactions due to its unique structure.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it useful in biochemical research.
Medicine:
Drug Development: It is explored as a potential lead compound in the development of new pharmaceuticals.
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a candidate for antimicrobial drug development.
Industry:
Dye and Ink Production: It is used in the production of dyes and inks due to its chemical stability and color properties.
Photographic Developers: The compound is used in photographic developers for its ability to enhance image quality.
Mechanism of Action
The mechanism of action of 2-[2-(4-chlorobenzoyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate involves:
Comparison with Similar Compounds
3,4,5-Trimethoxybenzoic acid: A simpler derivative with similar methoxy groups but lacking the hydrazonomethyl and chloro-benzoyl groups.
Methyl 3,4,5-trimethoxybenzoate: Another derivative used in organic synthesis with similar properties.
Uniqueness:
Structural Complexity: The presence of the hydrazonomethyl and chloro-benzoyl groups makes 2-[2-(4-chlorobenzoyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate more complex and versatile in its applications.
Enhanced Activity: The additional functional groups enhance its activity in various chemical and biological processes.
Properties
Molecular Formula |
C24H21ClN2O6 |
|---|---|
Molecular Weight |
468.9g/mol |
IUPAC Name |
[2-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C24H21ClN2O6/c1-30-20-12-17(13-21(31-2)22(20)32-3)24(29)33-19-7-5-4-6-16(19)14-26-27-23(28)15-8-10-18(25)11-9-15/h4-14H,1-3H3,(H,27,28)/b26-14+ |
InChI Key |
VYDWXPSVGKFSAK-VULFUBBASA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC=C2C=NNC(=O)C3=CC=C(C=C3)Cl |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC=C2/C=N/NC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC=C2C=NNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B401619.png)

![8-{2-[1-(4-chlorophenyl)ethylidene]hydrazino}-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B401621.png)
![Ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B401624.png)

![7-[(Z)-3-chlorobut-2-enyl]-8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/structure/B401626.png)

![N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B401630.png)
![N'-[1-(4-hexylphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B401633.png)
![4-[(4-methylphenyl)amino]-2,7-diphenylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B401634.png)


![4-nitrobenzaldehyde [7-(3-chloro-2-butenyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B401640.png)
![7-(3-chloro-2-butenyl)-3-methyl-8-[2-(1-methyl-3-phenyl-2-propenylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B401642.png)
